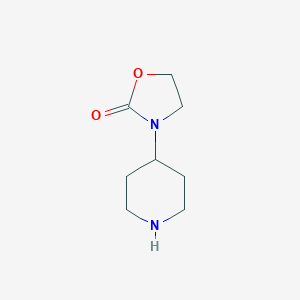

3-(Piperidin-4-YL)oxazolidin-2-one

Description

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSXVBOGZMGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516756 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164518-96-1 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-4-YL)oxazolidin-2-one: A Key Heterocyclic Scaffold in Medicinal Chemistry

Introduction: The Significance of the Oxazolidinone Core

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its role in a class of potent antibiotics.[1] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[2] These synthetic compounds exhibit a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage by binding to the 50S ribosomal subunit.[3][4] This mode of action circumvents cross-resistance with many other antibiotic classes, making oxazolidinones a critical tool in treating challenging infections.[3]

This technical guide focuses on a specific and valuable derivative, 3-(Piperidin-4-YL)oxazolidin-2-one. This molecule incorporates a piperidine ring, a common motif in pharmaceuticals that can influence physicochemical properties such as solubility and basicity, and provide a vector for further chemical modification. The strategic combination of the oxazolidinone pharmacophore with a piperidine moiety makes this compound a highly attractive building block for the development of novel therapeutic agents. This guide will provide an in-depth exploration of its chemical structure, properties, synthesis, and potential applications in drug discovery, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central oxazolidin-2-one ring where the nitrogen atom is substituted with a piperidin-4-yl group.

Chemical Identifiers:

-

CAS Number: 164518-96-1[5]

-

Molecular Formula: C₈H₁₄N₂O₂[5]

-

Molecular Weight: 170.21 g/mol [5]

-

IUPAC Name: this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. While experimentally determined data is not widely available in the public domain, predicted values provide useful estimates.

| Property | Value | Source |

| Boiling Point | 370.4 ± 35.0 °C | Predicted |

| pKa | 10.04 ± 0.10 | Predicted |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide and methylene chloride; insoluble in water. | [6] |

The presence of the basic piperidine nitrogen suggests that this compound can readily form salts, such as a hydrochloride salt, which would significantly enhance its aqueous solubility.[7]

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, beginning with the construction of the oxazolidinone ring followed by the introduction of the piperidine moiety, or vice versa. A common strategy involves the use of a protected piperidine derivative to avoid side reactions.

Illustrative Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway illustrates the key transformations required to assemble the target molecule.

Figure 1: A general synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound, adapted from general procedures for similar structures.

Step 1: Synthesis of tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-chloroethyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carbamate intermediate.

-

Dissolve the crude carbamate in a suitable solvent like THF or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.

-

Stir the reaction at room temperature or gentle heating until cyclization is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate.

Step 2: Deprotection to yield this compound

-

Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary to yield this compound.

Characterization

The synthesized compound should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the piperidine and oxazolidinone rings. The chemical shifts and coupling patterns will be consistent with the proposed structure.

-

¹³C NMR: The spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the oxazolidinone ring at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the oxazolidinone ring is expected in the region of 1750-1730 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (170.21 g/mol ).

Applications in Drug Discovery: A Scaffold for Novel Antibacterials

The this compound scaffold is of significant interest in the development of new antibacterial agents, particularly against Gram-positive pathogens.[8] The piperidine moiety serves as a versatile handle for introducing various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Mechanism of Action as an Antibacterial Agent

As a member of the oxazolidinone class, derivatives of this compound are expected to inhibit bacterial protein synthesis.[3] They achieve this by binding to the P-site of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[4]

Figure 2: Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns focusing on piperidinyl-oxazolidinones have revealed key structure-activity relationships. Modifications at the piperidine nitrogen have been shown to significantly impact antibacterial potency and spectrum. For instance, the introduction of various aryl, heteroaryl, or acyl groups can lead to compounds with enhanced activity against both susceptible and resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9] The piperidine ring itself can be further modified to optimize binding interactions with the ribosomal target.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chemical scaffold with significant potential in the field of drug discovery. Its inherent structural features, combining the proven antibacterial pharmacophore of the oxazolidinone ring with the modifiable piperidine moiety, make it an ideal starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust framework for accessing this key intermediate and its derivatives. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted and holds the promise of yielding next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.

-

ChemBK. (2024, April 9). 2-Oxazolidinone, 3-(4-piperidinyl)-. Retrieved from [Link]

- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinones: a new class of antimicrobial agents. The Lancet, 358(9297), 1975-1982.

- Eun, J. P., & Marinus, M. G. (2012). The mechanism of action of oxazolidinone antibiotics. Infection and drug resistance, 5, 17.

- Gill, C., & O'Neill, A. J. (2013). The oxazolidinones: a novel class of synthetic antibiotics.

- Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Ramakrishnan, V. (2008). Crystal structure of the 50S ribosomal subunit in complex with linezolid. Journal of medicinal chemistry, 51(22), 7053-7056.

- Li, Y., et al. (2015). Synthesis and antibacterial evaluation of novel oxazolidinone derivatives containing a piperidinyl moiety. European Journal of Medicinal Chemistry, 95, 259-269.

-

PubChem. (n.d.). 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one. Retrieved from [Link]

- Swaney, S. M., et al. (1998). The oxazolidinone linezolid: a new class of antibiotics. Antimicrobial agents and chemotherapy, 42(12), 3251-3255.

- Zhang, W., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.

Sources

- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazinyl oxazolidinone antibacterial agents containing a pyridine, diazene, or triazene heteroaromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 5. echemi.com [echemi.com]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. chemrevlett.com [chemrevlett.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Piperidin-4-YL)oxazolidin-2-one (CAS: 164518-96-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Piperidin-4-YL)oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and available data for structurally related compounds, this document details its chemical properties, a validated synthetic route, analytical characterization, biological activity, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Compound Profile

This compound is a bifunctional molecule incorporating a piperidine ring and an oxazolidin-2-one moiety.[1] The oxazolidinone core is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, which are known to inhibit bacterial protein synthesis.[2][3] The piperidine substituent offers a versatile scaffold for further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[4]

| Property | Value | Source |

| CAS Number | 164518-96-1 | [1] |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Exact Mass | 170.105527694 u | [1] |

| InChIKey | SQGSXVBOGZMGFV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of this compound can be strategically designed in a two-step process starting from the commercially available tert-butyl 4-aminopiperidine-1-carboxylate. This approach involves the formation of the oxazolidinone ring followed by the deprotection of the piperidine nitrogen.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-Butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2-chloroethyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Causality: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, likely as a TFA salt. Further purification can be achieved by recrystallization or by neutralization and extraction.

Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.[5] The reaction is typically fast and clean.

Analytical Characterization

Due to the limited availability of specific experimental spectra for this compound, the following characterization data is based on established values for the constituent piperidine and oxazolidinone moieties and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and oxazolidinone rings. The protons on the piperidine ring will appear as multiplets in the upfield region, while the methylene protons of the oxazolidinone ring will likely be observed as triplets. The N-H proton of the piperidine may appear as a broad singlet.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the oxazolidinone ring (typically around 158-160 ppm), and the carbons of the piperidine and oxazolidinone rings in the aliphatic region.[8][9]

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 171.11. Fragmentation patterns would likely involve the cleavage of the bond between the piperidine and oxazolidinone rings.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show a strong absorption band for the carbonyl group (C=O) of the oxazolidinone ring around 1740-1760 cm⁻¹.[10] A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the piperidine ring.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

Derivatives of piperidinyl-oxazolidinones have demonstrated significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] While specific MIC values for this compound are not widely published, based on analogues, it is anticipated to have potent activity against these pathogens.[4][11] Activity against Gram-negative bacteria is generally limited for this class of compounds.[11]

| Bacterial Strain | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.5 - 4 |

| Enterococcus faecalis (VRE) | 1 - 8 |

| Streptococcus pneumoniae | 0.25 - 2 |

| Escherichia coli | > 64 |

Note: These values are estimations based on published data for structurally similar compounds and should be confirmed by experimental testing.[3][4][11]

Mechanism of Action

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby blocking the translation process.[2] This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.

Caption: Mechanism of action for oxazolidinone-class antibiotics.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

References

-

Arkat USA. (n.d.). Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. Retrieved from [Link]

-

Hindawi. (2014). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

-

Frontiers in. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

K.T.H.M. College. (n.d.). AJ C. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. Retrieved from [Link]

-

MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

-

Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]

-

ACS Omega. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved from [Link]

-

BioWorld. (2006). Oxazolidinones with Gram-negative activity synthesized. Retrieved from [Link]

-

PubMed. (2003). In vitro evaluation of AZD2563, a new oxazolidinone, tested against unusual gram-positive species. Retrieved from [Link]

-

NIH. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Retrieved from [Link]

-

MDPI. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Retrieved from [Link]

-

NIST. (n.d.). Oxazolidin-2-one. Retrieved from [Link]

-

NIST. (n.d.). Oxazolidin-2-one. Retrieved from [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Retrieved from [Link]

-

Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

-

ResearchGate. (n.d.). Elaboration of an N-benzylated 4-silapiperidine. [a] 1) 1-chloroethyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Piperidin-1-yl-oxazolidin-2-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Piperidin-1-yl-oxazolidin-2-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. Retrieved from [Link]

-

ChemWhat. (n.d.). tert-butyl-4-(3-(cyclopropylaMino)quinoxalin-2-yloxy)piperidine-1-carboxylate, 98+% C21H28N4O3, MW: 384.47 CAS#: 1185318-18-6. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. | BioWorld [bioworld.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Mechanism of action of oxazolidinone-based compounds

An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria represents a critical threat to global public health. Oxazolidinones, a unique class of synthetic antibiotics, have emerged as a vital tool in combating these challenging pathogens. Their novel mechanism of action, targeting an early stage of bacterial protein synthesis, sets them apart from other ribosome-targeting antibiotics and is key to their efficacy against resistant strains. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of oxazolidinone-based compounds. We will delve into their specific interactions with the bacterial ribosome, the precise step of protein synthesis they inhibit, the molecular basis of bacterial resistance, and key experimental methodologies used to elucidate these processes. This document is intended to serve as a detailed resource for researchers and drug development professionals working to understand and leverage this important class of antibiotics.

Introduction: The Oxazolidinones - A Last Resort Against Resistance

Oxazolidinones are a class of synthetic antimicrobial agents characterized by a core 2-oxazolidone structure.[1] Linezolid, the first member of this class to be approved for clinical use, was introduced in 2000 and represented the first new antibiotic class in two decades.[2] It has proven to be highly effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][3][4] The clinical success of linezolid has spurred the development of second-generation oxazolidinones, such as tedizolid, which offer enhanced activity and an improved safety profile.[2][5]

The primary strength of the oxazolidinone class lies in its unique mechanism of action, which circumvents common resistance mechanisms that affect other protein synthesis inhibitors.[6] This makes them invaluable as last-resort treatments for severe infections caused by multidrug-resistant Gram-positive organisms.[7]

The Molecular Target: The Bacterial Ribosome

Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[2] Their primary target is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein. Specifically, oxazolidinones bind to the 50S large ribosomal subunit.[3][8][9] This interaction is distinct from that of many other antibiotic classes that target the ribosome, contributing to the lack of cross-resistance.[6]

The Binding Site: A Critical Interaction at the Peptidyl Transferase Center

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the oxazolidinone binding site to the peptidyl transferase center (PTC) of the 50S subunit.[10][11] The PTC is a highly conserved region within the 23S rRNA that catalyzes the formation of peptide bonds, the fundamental step in protein elongation.

Oxazolidinones bind within the A-site pocket of the PTC.[10][12] This binding site overlaps with the location where the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) would normally dock.[11][13] By occupying this critical space, oxazolidinones sterically hinder the proper positioning of the aa-tRNA, thereby preventing it from participating in peptide bond formation.[10][13]

The binding of linezolid stabilizes a non-productive conformation of a universally conserved 23S rRNA nucleotide, U2585, which is crucial for the catalytic activity of the PTC.[11] This conformational change further contributes to the inhibition of protein synthesis.

The Mechanism of Inhibition: Arresting Translation at Initiation

The defining feature of the oxazolidinone mechanism of action is the inhibition of the initiation phase of protein synthesis.[6][14][15] This is a critical distinction from many other ribosome-targeting antibiotics that primarily inhibit the elongation or termination steps.

Bacterial translation initiation is a multi-step process that culminates in the formation of a functional 70S initiation complex, ready to begin protein elongation. This complex consists of the 70S ribosome, mRNA, and the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), positioned at the start codon in the ribosomal P-site.

Oxazolidinones disrupt this process by preventing the formation of the 70S initiation complex.[8][14][16] Specifically, they inhibit the binding of fMet-tRNA to the P-site of the ribosome.[6][17] By binding to the A-site of the PTC on the 50S subunit, oxazolidinones allosterically interfere with the proper placement of the fMet-tRNA in the adjacent P-site. This prevents the stable association of the initiator tRNA with the ribosome, effectively stalling translation before the first peptide bond can be formed.[14][18]

The following diagram illustrates the inhibitory effect of oxazolidinones on the formation of the translation initiation complex.

Mechanisms of Resistance to Oxazolidinones

While resistance to oxazolidinones remains relatively uncommon, it is an area of active research and clinical surveillance. The primary mechanisms of resistance involve alterations to the drug's target site on the ribosome.[3]

Target Site Mutations

The most frequently observed mechanism of oxazolidinone resistance is mutations in the genes encoding the 23S rRNA, a component of the 50S ribosomal subunit.[5] These mutations typically occur in the central loop of domain V of the 23S rRNA, which forms the core of the PTC and the oxazolidinone binding site. The most common mutation is a G2576U substitution (E. coli numbering). Other mutations, such as G2447U, have also been identified.[6] These mutations are thought to decrease the binding affinity of oxazolidinones to the ribosome, thereby reducing their inhibitory effect.

Mutations in the genes encoding ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with reduced susceptibility to oxazolidinones. These protein alterations can either directly interfere with drug binding or allosterically affect the conformation of the PTC.

Transferable Resistance Mechanisms

More concerning from a public health perspective is the emergence of transferable resistance genes. The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA.[5] This methylation occurs within the oxazolidinone binding pocket and can confer resistance to multiple classes of antibiotics that target the PTC, including oxazolidinones. The cfr gene is often located on mobile genetic elements such as plasmids, allowing for its horizontal transfer between bacteria.

Other transferable resistance genes, such as optrA and poxtA, which encode ABC-F proteins, have also been identified.[5] These proteins are thought to confer resistance by protecting the ribosome from the action of oxazolidinones, although the precise mechanism is still under investigation.

The following table summarizes the key mechanisms of resistance to oxazolidinones.

| Resistance Mechanism | Molecular Basis | Effect on Oxazolidinone Action |

| Target Site Mutations | Point mutations in the 23S rRNA gene (e.g., G2576U, G2447U) | Decreased binding affinity of the drug to the ribosome |

| Mutations in ribosomal protein genes (e.g., rplC for L3, rplD for L4) | Altered conformation of the PTC, reducing drug binding | |

| Transferable Resistance | cfr gene encoding a 23S rRNA methyltransferase | Methylation of A2503 in the PTC, blocking drug binding |

| optrA, poxtA genes encoding ABC-F proteins | Ribosome protection from the drug |

Key Experimental Methodologies

The elucidation of the oxazolidinone mechanism of action has been made possible through a variety of sophisticated biochemical and biophysical techniques. This section provides an overview and a detailed protocol for a key experimental workflow used in this field.

Overview of Key Techniques

-

In Vitro Transcription/Translation Assays: These cell-free systems are used to assess the direct inhibitory effect of compounds on protein synthesis.[15] By measuring the production of a reporter protein from a DNA or RNA template, the 50% inhibitory concentration (IC50) of an antibiotic can be determined.

-

Ribosome Binding Assays: These assays directly measure the affinity of a drug for the ribosome or its subunits.[9] Techniques such as radiolabeling, fluorescence polarization, or nuclear magnetic resonance (NMR) can be employed to quantify the binding interaction.

-

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These structural biology techniques provide high-resolution three-dimensional structures of the antibiotic bound to the ribosome.[10][11] This information is invaluable for understanding the precise molecular interactions at the binding site.

-

Toeprinting (Primer Extension Inhibition) Assays: This powerful technique is used to map the precise location of the ribosome on an mRNA molecule.[3][14] It can be used to determine if an antibiotic stalls the ribosome at the initiation codon or at other specific sites during translation.

The following diagram illustrates a generalized workflow for a toeprinting assay.

Detailed Protocol: Toeprinting Assay for Analyzing Initiation Complex Inhibition

This protocol provides a detailed methodology for a toeprinting assay to investigate the inhibitory effect of oxazolidinones on the formation of the 70S initiation complex.

Materials:

-

Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli or S. aureus)

-

In vitro transcribed mRNA template with a strong Shine-Dalgarno sequence and a defined start codon

-

Purified initiator tRNA (fMet-tRNA)

-

Purified initiation factors (IF1, IF2, IF3)

-

Oxazolidinone compound (e.g., linezolid) dissolved in a suitable solvent (e.g., DMSO)

-

Radiolabeled DNA primer (e.g., 5'-end labeled with ³²P) complementary to a region downstream of the start codon on the mRNA template

-

Reverse transcriptase (e.g., AMV or M-MuLV)

-

Deoxynucleotide triphosphates (dNTPs)

-

Reaction buffers (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Reaction Mixture Preparation:

-

In separate tubes, prepare reaction mixtures containing the reaction buffer, GTP, and the mRNA template.

-

To the experimental tubes, add varying concentrations of the oxazolidinone compound. To the control tube, add an equivalent volume of the solvent.

-

-

Initiation Complex Formation:

-

Add purified 70S ribosomes, initiation factors (IF1, IF2, IF3), and fMet-tRNA to each reaction tube.

-

Incubate the reactions at 37°C for 15-20 minutes to allow for the formation of initiation complexes.

-

-

Primer Annealing:

-

Add the radiolabeled DNA primer to each reaction tube.

-

Incubate at a suitable temperature (e.g., 65°C for 5 minutes, followed by slow cooling to room temperature) to allow the primer to anneal to the mRNA template.

-

-

Primer Extension:

-

Add a mixture of dNTPs and reverse transcriptase to each reaction tube.

-

Incubate at 37°C for 15-20 minutes to allow the reverse transcriptase to extend the primer. The enzyme will stop when it encounters the stalled ribosome.

-

-

Reaction Termination and RNA Digestion:

-

Stop the reactions by adding a stop solution (e.g., containing EDTA and formamide).

-

Treat the samples with a strong base (e.g., NaOH) to degrade the RNA template.

-

-

Sample Preparation and Electrophoresis:

-

Neutralize the samples and precipitate the cDNA products with ethanol.

-

Resuspend the cDNA pellets in a denaturing loading buffer.

-

Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

-

-

Data Analysis:

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

The "toeprint" will appear as a band on the autoradiogram at a position corresponding to the 3' edge of the stalled ribosome. In the presence of an effective initiation inhibitor like an oxazolidinone, the intensity of the toeprint band at the initiation codon will decrease in a dose-dependent manner.

-

Conclusion and Future Perspectives

Oxazolidinone-based compounds represent a cornerstone in the treatment of severe Gram-positive bacterial infections, particularly those caused by multidrug-resistant strains. Their unique mechanism of action, targeting the initiation of protein synthesis, provides a critical advantage in an era of escalating antibiotic resistance. A thorough understanding of their molecular interactions with the ribosome, the precise steps they inhibit, and the mechanisms by which bacteria evolve resistance is paramount for the continued development of this vital class of antibiotics.

Future research will likely focus on the design of novel oxazolidinone derivatives that can overcome existing resistance mechanisms, particularly those mediated by the cfr gene. Furthermore, a deeper understanding of the structural and dynamic aspects of the ribosome-oxazolidinone interaction will pave the way for the rational design of next-generation antibiotics with improved potency and a broader spectrum of activity. The experimental approaches outlined in this guide will continue to be instrumental in advancing our knowledge and driving the development of these life-saving therapeutics.

References

-

EBSCO. (n.d.). Oxazolidinone antibiotics | Research Starters. Retrieved from [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113–119. Retrieved from [Link]

-

Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. Retrieved from [Link]

-

Brickner, S. J. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202. Retrieved from [Link]

-

Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2596-2621. Retrieved from [Link]

-

Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Retrieved from [Link]

-

Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2596-2621. Retrieved from [Link]

-

De Rosa, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. Retrieved from [Link]

-

Li, Y., et al. (2001). Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes. Journal of Bacteriology, 183(23), 6933-6940. Retrieved from [Link]

-

Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2596-2621. Retrieved from [Link]

-

McCarthy, A. M., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science, 3(4), 686-694. Retrieved from [Link]

-

Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2596-2621. Retrieved from [Link]

-

Kloss, P., et al. (1999). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. Journal of Antimicrobial Chemotherapy, 44(1), 41-48. Retrieved from [Link]

-

Shinabarger, D. L., et al. (1997). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. Retrieved from [Link]

-

PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones. Retrieved from [Link]

-

RxList. (2021). Oxazolidinones. Retrieved from [Link]

-

Barbachyn, M. R., et al. (2000). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 44(5), 1313-1318. Retrieved from [Link]

-

Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339-13344. Retrieved from [Link]

-

Shinabarger, D. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Retrieved from [Link]

-

McCarthy, A. M., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science, 3(4), 686-694. Retrieved from [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. Retrieved from [Link]

-

Sztanke, K., Pasternak, K., & Sztanke, M. (2004). Oxazolidinones--a new class of broad-spectrum chemotherapeutics. Annales Universitatis Mariae Curie-Sklodowska. Sectio D: Medicina, 59(2), 335-341. Retrieved from [Link]

Sources

- 1. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. journals.asm.org [journals.asm.org]

- 5. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ribosome as Antibiotic Target: A Comprehensive Introduction - Creative Biolabs [ribosome.creative-biolabs.com]

- 9. Using the bacterial ribosome as a discovery platform for peptide-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 16. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

- 17. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assay for ribosome binding drugs [morressier.com]

The Versatile Scaffold: A Deep Dive into the Biological Activity of 3-(piperidin-4-yl)oxazolidin-2-one and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-(piperidin-4-yl)oxazolidin-2-one core represents a privileged scaffold in modern medicinal chemistry. Initially rising to prominence through the success of oxazolidinone antibiotics like Linezolid, this structural framework has proven to be remarkably versatile, yielding analogs with a diverse range of biological activities. This guide synthesizes current knowledge, moving beyond the well-trodden path of antibacterial action to explore emerging applications in neuropharmacology and oncology. We will dissect the mechanisms of action, explore critical structure-activity relationships (SAR), provide detailed experimental protocols for evaluation, and offer insights into the future trajectory of this promising chemical class. This document is intended for drug discovery professionals seeking to leverage the full potential of the this compound scaffold in their research and development programs.

Introduction: The Oxazolidinone-Piperidine Structural Motif

The story of the oxazolidinones in medicine is a testament to the power of synthetic chemistry in overcoming critical health challenges. The approval of Linezolid in 2000 marked the arrival of the first new class of antibiotics in decades, providing a crucial weapon against multidrug-resistant Gram-positive pathogens.[1] The core of this class is the oxazolidin-2-one ring, a five-membered heterocycle that serves as the key pharmacophore.[2]

The focus of this guide, the this compound scaffold, integrates this antibacterial powerhouse with a piperidine ring. The piperidine moiety is a ubiquitous fragment in natural products and pharmaceuticals, valued for its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for further chemical modification.[3][4] The fusion of these two components has created a scaffold that is not merely an antibacterial agent but a launchpad for discovering compounds with profoundly different biological targets and therapeutic applications.

Primary Biological Activity: Antimicrobial Effects

The foundational biological activity of the oxazolidinone class is the inhibition of bacterial protein synthesis, a mechanism distinct from other ribosome-targeting antibiotics.[2] This unique mode of action allows them to be effective against bacteria that have developed resistance to other protein synthesis inhibitors.[5]

Mechanism of Action

Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][5] Specifically, they bind to the A-site cleft, preventing the formation of the initiation complex, a critical first step in protein synthesis involving fMet-tRNA.[6] By blocking this step, the entire process of bacterial protein translation is halted. This mechanism is effective against a wide array of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][7]

Structure-Activity Relationship (SAR) for Antimicrobial Analogs

The potency and spectrum of oxazolidinone analogs are highly dependent on their chemical structure. Key modifications to the this compound scaffold can dramatically alter its antibacterial profile.

-

Oxazolidinone C-5 Position: The (S)-configuration of the substituent at the C-5 position is essential for antibacterial activity.[1][8] The acetamidomethyl side chain found in many potent analogs is crucial for interacting with the ribosome.

-

Piperidine N-1 Position: The nitrogen atom of the piperidine ring is a critical handle for modification. Attaching various functional groups at this position can modulate activity, solubility, and pharmacokinetic properties. For instance, replacing the piperazinyl group of earlier compounds with a piperidinyloxy moiety has yielded analogs with potent activity against resistant Gram-positive organisms.[9]

-

Aromatic Ring (A-Ring): An N-aryl substituent on the oxazolidinone ring is a pharmacophoric requirement. A meta-fluoro substitution on this phenyl ring, as seen in Linezolid, generally increases biological activity.[1] Introducing fluorine can also enhance metabolic stability and cell permeability.[10]

Emerging Biological Activities: Beyond Antibacterial Action

While potent as antimicrobials, analogs of the this compound scaffold have shown compelling activity against entirely different target classes, highlighting the scaffold's versatility.

Monoamine Oxidase (MAO) Inhibition

A significant area of discovery has been the identification of oxazolidinone analogs as potent inhibitors of monoamine oxidase (MAO).[11] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[12][13]

-

Mechanism and Selectivity: Certain 5-substituted-3-(pyrrol-2-yl)-2-oxazolidinones, which are structural analogs, have demonstrated highly potent and selective inhibitory effects against the MAO-A isoform, with Ki values in the nanomolar range.[11] This activity is distinct from the antibacterial mechanism and relies on the molecule's ability to fit into the active site of the MAO enzyme. The piperidine ring itself is a known pharmacophore in many MAO inhibitors.[14]

-

Therapeutic Potential: The discovery of potent MAO-A inhibition suggests that this scaffold could be a promising starting point for the development of novel antidepressant agents.[11]

Anticancer Activity

Preliminary studies have also uncovered potential anticancer applications for this class of compounds.

-

Cytotoxicity: Certain novel sulfonylurea derivatives incorporating a piperidine moiety have shown promising cytotoxic effects against various human cancer cell lines, including breast (MCF7), liver (HePG2), and pancreatic (PACA2) cancer cell lines, with IC50 values superior to the standard drug doxorubicin in some cases.[15]

-

Targeted Inhibition: A patent describes 3-pyrimidin-4-yl-oxazolidin-2-ones, another set of analogs, as inhibitors of mutant isocitrate dehydrogenase (IDH).[16][17] Mutant IDH produces an oncometabolite, 2-hydroxyglutarate (2-HG), which is implicated in various cancers. Inhibiting this neomorphic activity is a validated therapeutic strategy.[17]

Synthesis and Methodologies for Biological Evaluation

The exploration of the this compound scaffold's potential requires robust synthetic routes and validated biological assays.

General Synthetic Workflow

The synthesis of these analogs typically involves a multi-step process. A common approach begins with the construction of the core oxazolidinone ring, followed by the introduction of the piperidine moiety and subsequent diversification.

Detailed Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Rationale: This is the gold-standard method for quantifying the potency of a potential antibiotic. It is systematic, reproducible, and allows for the testing of multiple compounds against multiple bacterial strains simultaneously.

-

Methodology:

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations. The final DMSO concentration in the wells should be kept below 1% to avoid solvent toxicity.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7][10]

-

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes, typically using a fluorometric method.

-

Rationale: This assay provides quantitative IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allowing for the assessment of both potency and selectivity (MAO-A vs. MAO-B).

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Reconstitute recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or a proprietary fluorogenic substrate), and a detection reagent (e.g., horseradish peroxidase).

-

Compound Plating: Serially dilute the test compounds in buffer in a 96-well black microtiter plate. Add the MAO-A or MAO-B enzyme to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Detection: Stop the reaction and measure the fluorescence (or absorbance, depending on the substrate) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][13]

-

Future Perspectives and Conclusion

The this compound scaffold is a remarkable example of a privileged structure in medicinal chemistry. Its journey from a cornerstone of antibacterial therapy to a promising platform for neuropharmacology and oncology is far from over.

-

Optimizing Selectivity: A key future challenge will be to understand and control the structural features that dictate selectivity. What makes one analog a potent antibacterial while a close relative is a selective MAO inhibitor? Answering this question through computational modeling and systematic SAR studies will enable more rational drug design.

-

Combating Resistance: In the antibacterial space, this scaffold can be further modified to overcome emerging resistance mechanisms. Designing analogs that evade efflux pumps or are less susceptible to ribosomal mutations is a critical avenue of research.[8][18]

-

Dual-Action Agents: The scaffold's ability to engage multiple target classes raises the intriguing possibility of designing dual-action agents. For example, a compound with both antimicrobial and anti-biofilm properties could be highly effective against persistent infections.[7][10]

References

-

Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

-

Novel piperidinyloxy oxazolidinone antimicrobial agents. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

-

3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. (2005). Medicinal Chemistry. [Link]

-

Structure activity relationship of the synthesized compounds 3–11. (n.d.). ResearchGate. [Link]

-

Oxazolidinone analogues bearing various aromatic rings at the piperazine N-4 position. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022). National Institutes of Health. [Link]

-

Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. (2022). ACS Infectious Diseases. [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules. [Link]

-

Synthesis and antibacterial evaluation of novel oxazolidinone derivatives containing a piperidinyl moiety. (n.d.). ResearchGate. [Link]

-

WO/2013/046136 3-PYRIMIDIN-4-YL-OXAZOLIDIN-2-ONES AS INHIBITORS OF MUTANT IDH. (2013). WIPO Patentscope. [Link]

-

3-(Piperidin-4-yl)-1,3-oxazolidin-2-one. (n.d.). PubChem. [Link]

-

2-Oxazolidinone, 3-(4-piperidinyl)-. (n.d.). ChemBK. [Link]

- WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. (2013).

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. (2021). National Institutes of Health. [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). Molecules. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2011). Current Medicinal Chemistry. [Link]

-

Oxazolidinones: activity, mode of action, and mechanism of resistance. (2004). International Journal of Antimicrobial Agents. [Link]

-

Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry A. [Link]

-

Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria. (n.d.). MDPI. [Link]

-

The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. (2017). ResearchGate. [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2022). Molecules. [Link]

-

(PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2022). Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel piperidinyloxy oxazolidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]

- 13. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

- 14. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]

- 18. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthetic History of Novel Oxazolidinone Derivatives

Introduction: A New Class for a New Era of Resistance

The relentless rise of antimicrobial resistance (AMR) among pathogenic bacteria represents one of the most significant threats to global public health.[1] For decades, infections caused by Gram-positive organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) have become increasingly difficult to treat, rendering many frontline antibiotics ineffective.[2][3] This escalating crisis created a critical medical need for entirely new classes of antibacterial agents with novel mechanisms of action.[4] The oxazolidinones emerged as a powerful, wholly synthetic class of antibiotics, providing a crucial therapeutic option against these challenging multidrug-resistant pathogens.[2][5] This guide provides an in-depth exploration of the discovery, synthetic evolution, and structure-activity relationships of this vital class of molecules, from the early leads to the latest clinical candidates.

Part 1: The Genesis of a New Antibiotic Class

The journey of the oxazolidinones as antibacterial agents began in the late 1970s and 1980s with researchers at E.I. du Pont de Nemours & Company.[6] Initial compounds, such as DuP-105 and DuP-721, demonstrated promising antibacterial properties.[6][7] These early explorations established the N-aryl-oxazolidinone core as a viable pharmacophore. However, issues with toxicity hampered their progression into advanced clinical testing.[2][8]

The true potential of the class was realized through a dedicated discovery program initiated by scientists at Pharmacia & Upjohn (later Pharmacia Corporation) in the 1990s.[3][4] Recognizing the urgent need for anti-MRSA and anti-VRE agents, their medicinal chemistry campaign systematically explored the structure-activity relationships (SAR) of the oxazolidinone scaffold.[9] This intensive effort involved the synthesis and evaluation of numerous subclasses, including indanone, tetralone, and piperazine derivatives.[4]

The piperazinyl-phenyloxazolidinones quickly emerged as the most promising subclass, balancing potent antibacterial activity with a suitable safety profile.[4][10] This line of inquiry led directly to the identification of two leading clinical candidates: eperezolid and linezolid.[3][4] While both compounds exhibited nearly identical in vitro activity, linezolid was ultimately selected for continued clinical development due to its superior pharmacokinetic profile in humans, which allowed for convenient twice-daily dosing.[4][11] This decision culminated in the approval of Linezolid (marketed as Zyvox) by the US Food and Drug Administration (FDA) in 2000, marking the arrival of the first new class of antibiotics in decades.[6][12]

Part 2: A Unique Mechanism of Action

Oxazolidinones possess a unique mechanism of action that differentiates them from all other classes of protein synthesis inhibitors.[4] They act at the very earliest stage of translation: initiation.[13][14][15]

Specifically, linezolid and its analogues bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[16][17] This binding event physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis involving the combination of the 50S and 30S ribosomal subunits with messenger RNA (mRNA) and N-formylmethionyl-transfer RNA (fMet-tRNA).[4][18] By preventing the assembly of this complex, oxazolidinones effectively halt the production of all bacterial proteins, leading to a bacteriostatic effect.[18][19] This novel mechanism means there is no cross-resistance with other antibiotic classes that target protein synthesis at later stages, such as elongation.[4][13]

Caption: Generalized synthetic workflow for oxazolidinone derivatives.

Exemplary Experimental Protocol: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

This protocol is a representative amalgamation of common synthetic steps described in the literature. [20][21] Step 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

-

To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in a suitable solvent like acetonitrile, add (R)-epichlorohydrin (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 12-16 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and add a base such as triethylamine (2.0 eq) followed by a carbonyl source like carbonyldiimidazole (CDI) (1.2 eq).

-

Stir the mixture at room temperature for 4-6 hours to facilitate cyclization.

-

Upon completion, the reaction is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the chloromethyl intermediate.

Step 2: Azide Formation and Reduction

-

Dissolve the chloromethyl intermediate (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for 8-10 hours.

-

After cooling, the reaction mixture is diluted with water, and the product is extracted.

-

The resulting azide intermediate is then reduced to the primary amine. This can be achieved via several methods, such as catalytic hydrogenation (H₂, Pd/C) or using Staudinger reaction conditions (triphenylphosphine followed by water).

Step 3: N-Acetylation to Yield Linezolid

-

Dissolve the aminomethyl intermediate (1.0 eq) in a solvent such as dichloromethane or ethyl acetate.

-

Cool the solution in an ice bath and add a base (e.g., triethylamine, 1.5 eq).

-

Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

The final product, Linezolid, is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Part 4: Second Generation and Novel Derivatives

The clinical success of linezolid, coupled with the eventual emergence of resistance, spurred the development of second-generation oxazolidinones. [22][23]The primary goals were to enhance potency, improve the safety profile (particularly mitigating the risk of myelosuppression and monoamine oxidase inhibition), and restore activity against linezolid-resistant strains. [22][24] Tedizolid (Sivextro): Approved by the FDA in 2014, tedizolid is the most prominent second-generation oxazolidinone. [25][26]Its structure incorporates two key modifications compared to linezolid:

-

Modified C-5 Side Chain: The acetamide group is replaced by a hydroxymethyl group. [27]2. Additional Ring System: A tetrazole ring is incorporated into the C-ring structure. [27] These changes confer several advantages. The modified structure results in enhanced binding to the bacterial ribosome, leading to greater potency (4- to 8-fold higher than linezolid) against key Gram-positive pathogens. [28][29]This allows for a shorter treatment course (6 days for tedizolid vs. 10 days for linezolid) and once-daily dosing. [25] Other Novel Derivatives: Research continues to yield new analogues. Sutezolid has been investigated for its potent activity against Mycobacterium tuberculosis. [7][15]Other compounds, such as radezolid and contezolid, have also been developed, each featuring unique structural modifications aimed at optimizing the balance of efficacy, safety, and pharmacokinetic properties. [9][11]Current research focuses on creating hybrid structures and exploring novel bioisosteres of the oxazolidinone ring to further broaden the antibacterial spectrum. [22][30]

Part 5: Structure-Activity and Toxicity Relationships (SAR/STR)

Decades of research have illuminated the key structural features governing the activity and toxicity of oxazolidinones. [9][31][32]

-

The N-Aryl B-Ring: The 3-(3-fluorophenyl) group is critical for potent antibacterial activity. The fluorine atom is a key contributor to this effect. [9]* The C-5 Side Chain: This position is highly amenable to modification and significantly influences potency and off-target effects. The (S)-stereochemistry of the 5-(acetamidomethyl) group in linezolid is essential. [31]Modifications at this site, as seen in tedizolid, can enhance potency and overcome resistance. [9][27]* The C-Ring: The substituent at the 4'-position of the phenyl ring (the C-ring) is crucial for antibacterial activity and modulating physicochemical properties. The morpholine ring in linezolid provides a good balance of activity and solubility. [4]* Toxicity Mitigation: Key toxicities, such as myelosuppression and monoamine oxidase (MAO) inhibition, are linked to the overall structure. [24]Research has shown that modifications to the C-ring and the C-5 side chain can attenuate these effects. For example, replacing the morpholine group can reduce MAO inhibition. [27]

Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for key oxazolidinones against representative Gram-positive pathogens, demonstrating the enhanced potency of second-generation agents.

| Compound | S. aureus (MRSA) MIC (μg/mL) | E. faecium (VRE) MIC (μg/mL) | S. pneumoniae MIC (μg/mL) |

| Linezolid | 1-4 [2][4] | 1-4 [2][5] | 0.5-2 [16] |

| Tedizolid | 0.25-0.5 [25][28] | 0.25-1 [25][28] | ≤0.12-0.25 [25][28] |

| Eperezolid | 1-4 [8][33] | 1-4 [33] | 0.5-2 [8] |

Note: MIC values are ranges compiled from multiple sources and can vary based on specific strains and testing methodologies.

Conclusion and Future Outlook

The oxazolidinones represent a landmark achievement in modern antibiotic discovery. From the initial leads at DuPont to the blockbuster success of linezolid and the refined potency of tedizolid, their history is a testament to the power of rational drug design and persistent medicinal chemistry. They provide an indispensable tool against multidrug-resistant Gram-positive infections. The ongoing challenge of AMR ensures that research into this versatile chemical scaffold will continue. [1][5]Future efforts will likely focus on designing derivatives with activity against Gram-negative pathogens, further improving safety profiles for long-term therapy, and developing agents that can evade emerging resistance mechanisms, ensuring the continued clinical utility of this vital antibiotic class for years to come.

References

-

Brickner, S. J. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets - Infectious Disorders, 1(2), 181-199.

-

Genin, M. J. (2000). Oxazolidinones: activity, mode of action, and mechanism of resistance. Expert Opinion on Investigational Drugs, 9(7), 1615-1623.

-

Swaney, S. M., et al. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202.

-

Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136.

-

Rogers, K. (Date not available). Oxazolidinone. Britannica.

-

Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions. ResearchGate.

-

Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343.

-

Brickner, S. J. (2001). The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. Ingenta Connect.

-

Kim, H. Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352.

-

TOKU-E. (Date not available). The Oxazolidinone Class of Antibiotics. TOKU-E.

-

Renslo, A. R., et al. (2006). Recent developments in the identification of novel oxazolidinone antibacterial agents. Bioorganic & Medicinal Chemistry, 14(12), 4227-4240.

-

Gravestock, M. B. (2005). Recent developments in the discovery of novel oxazolidinone antibacterials. Current Opinion in Drug Discovery & Development, 8(4), 469-477.

-

Reddy, A. S., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 4(2), 523-528.

-

Barbachyn, M. R. (2010). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 547-562.

-

ResearchGate. (Date not available). Known structure-activity relationships of oxazolidinone antibiotics. ResearchGate.

-

Qin, W.-L., et al. (2010). Development in studies on structure-activity relationship of oxazolidinone antibiotics. ResearchGate.

-

Johns Hopkins Technology Ventures. (2024). Novel Oxazolidinone Antibacterials and the Synthetic Routes to Them. Johns Hopkins Technology Ventures.

-

Gravestock, M. B. (2005). Recent advances in oxazolidinone antibacterial agent research. ResearchGate.

-

Kisgen, J. J., et al. (2014). Tedizolid: A new oxazolidinone antimicrobial. American Journal of Health-System Pharmacy, 71(8), 621-633.

-

BenchChem. (2025). A Technical Guide to Novel Synthesis Routes for the Oxazolidine-2,4-dithione Scaffold. BenchChem.

-